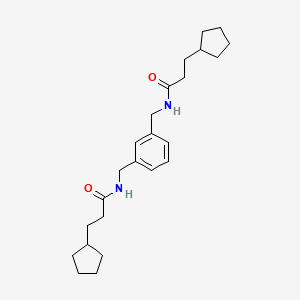
N,N'-(benzene-1,3-diyldimethanediyl)bis(3-cyclopentylpropanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOPENTYL-N-({3-[(3-CYCLOPENTYLPROPANAMIDO)METHYL]PHENYL}METHYL)PROPANAMIDE is a complex organic compound with the molecular formula C24H36N2O2 and a molecular weight of 384.55484 g/mol . This compound features a cyclopentyl group attached to a propanamide backbone, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPENTYL-N-({3-[(3-CYCLOPENTYLPROPANAMIDO)METHYL]PHENYL}METHYL)PROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3-cyclopentylpropanoyl chloride, which is then reacted with an amine to form the corresponding amide. This intermediate is further reacted with a benzyl halide derivative to introduce the phenyl group. The final step involves the coupling of the cyclopentyl group to the amide backbone under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPENTYL-N-({3-[(3-CYCLOPENTYLPROPANAMIDO)METHYL]PHENYL}METHYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
3-CYCLOPENTYL-N-({3-[(3-CYCLOPENTYLPROPANAMIDO)METHYL]PHENYL}METHYL)PROPANAMIDE has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-CYCLOPENTYL-N-({3-[(3-CYCLOPENTYLPROPANAMIDO)METHYL]PHENYL}METHYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Propanamide, 3-cyclopentyl-N-(3-methylbutyl)-: Similar in structure but with different substituents.
Propanamide, 3-cyclopentyl-N-methyl-: Another related compound with a simpler structure.
Uniqueness
3-CYCLOPENTYL-N-({3-[(3-CYCLOPENTYLPROPANAMIDO)METHYL]PHENYL}METHYL)PROPANAMIDE is unique due to its complex structure, which includes multiple cyclopentyl groups and a phenyl ring
Properties
Molecular Formula |
C24H36N2O2 |
|---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
3-cyclopentyl-N-[[3-[(3-cyclopentylpropanoylamino)methyl]phenyl]methyl]propanamide |
InChI |
InChI=1S/C24H36N2O2/c27-23(14-12-19-6-1-2-7-19)25-17-21-10-5-11-22(16-21)18-26-24(28)15-13-20-8-3-4-9-20/h5,10-11,16,19-20H,1-4,6-9,12-15,17-18H2,(H,25,27)(H,26,28) |
InChI Key |
WPLGEFQDTWUHLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCC2=CC(=CC=C2)CNC(=O)CCC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B10975230.png)
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10975232.png)
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10975239.png)
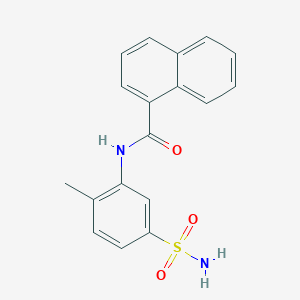
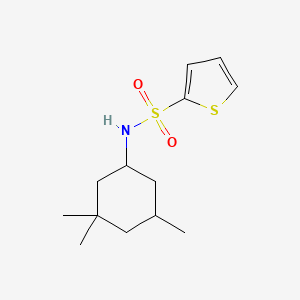
-yl)methanone](/img/structure/B10975247.png)
![3-[(3-Bromophenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10975248.png)
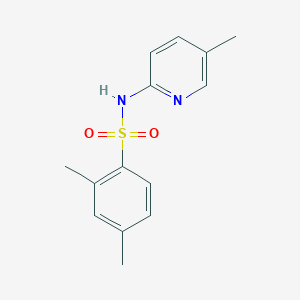
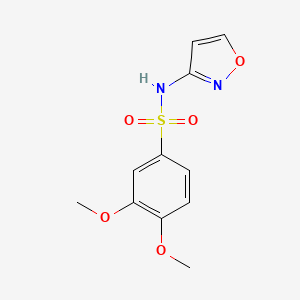
![N-[2-(4-fluorophenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B10975263.png)
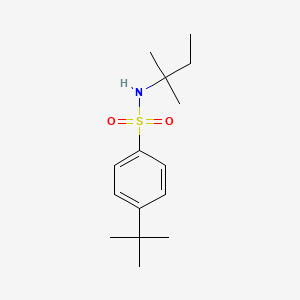
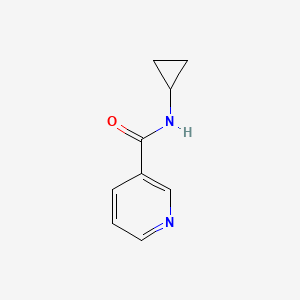
![3-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10975287.png)

